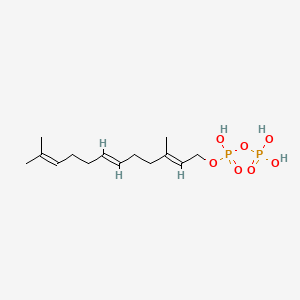

7-Demethylfarnesyl pyrophosphate

Description

Properties

CAS No. |

63408-39-9 |

|---|---|

Molecular Formula |

C14H26O7P2 |

Molecular Weight |

368.3 g/mol |

IUPAC Name |

[(2E,6E)-3,11-dimethyldodeca-2,6,10-trienyl] phosphono hydrogen phosphate |

InChI |

InChI=1S/C14H26O7P2/c1-13(2)9-7-5-4-6-8-10-14(3)11-12-20-23(18,19)21-22(15,16)17/h4,6,9,11H,5,7-8,10,12H2,1-3H3,(H,18,19)(H2,15,16,17)/b6-4+,14-11+ |

InChI Key |

PQYWWNYCWZKMRU-AVHUIBEFSA-N |

SMILES |

CC(=CCCC=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |

Isomeric SMILES |

CC(=CCC/C=C/CC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C |

Canonical SMILES |

CC(=CCCC=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C |

Synonyms |

7-demethylfarnesyl pyrophosphate |

Origin of Product |

United States |

Preparation Methods

Precursor Design and Demethylation Strategies

The chemical synthesis of 7-DFPP typically begins with the modification of farnesyl pyrophosphate or its precursors. A critical step involves the selective removal of the methyl group at the seventh carbon. In one approach, phthalimide-protected intermediates are employed to facilitate demethylation. For example, compound 5 (a phthalimide derivative) undergoes hydrazinolysis to yield the corresponding amine 6 , which is subsequently coupled with a pyrophosphate-bearing substrate 7 under anhydrous conditions in pyridine. This reaction proceeds at 0°C under nitrogen atmosphere to prevent oxidation, followed by purification via reversed-phase chromatography using Sep-Pak C18 cartridges.

The demethylation process is further optimized using lyophilized phosphoric acid (H3PO4) in acetonitrile (CH3CN) with trichloroacetonitrile (CCl3CN) as a condensing agent. Triethylamine (Et3N) is added to neutralize acidic byproducts, ensuring high yields of the pyrophosphate intermediate. Final purification steps involve elution with ammonium bicarbonate (NH4HCO3) and acetonitrile gradients, with product quantification via UV absorbance at 236 nm (ε = 14,000 cm⁻¹M⁻¹).

Pyrophosphate Functionalization

The installation of the pyrophosphate moiety is achieved through a two-step phosphorylation sequence. Geranyl derivatives, such as 17 , are treated with anhydrous H3PO4 and CCl3CN in CH3CN, followed by Et3N to promote pyrophosphate bond formation. The reaction mixture is stirred under argon for 2 hours, after which volatile components are evaporated under nitrogen. The crude product is dissolved in NH4HCO3 and subjected to chromatographic purification, yielding 7-DFPP with >95% purity.

Table 1: Key Reaction Conditions for Pyrophosphate Synthesis

| Parameter | Value/Description | Source |

|---|---|---|

| Solvent System | CH3CN/CCl3CN (75:25 v/v) | |

| Catalyst | Anhydrous H3PO4 | |

| Reaction Temperature | 0°C (initial), RT (final) | |

| Purification Method | Reversed-phase Sep-Pak C18 | |

| Yield | 60–75% |

Enzymatic Biosynthesis of this compound

Farnesyl Pyrophosphate Synthase (FPPS) Engineering

Enzymatic routes leverage the substrate flexibility of farnesyl pyrophosphate synthase (FPPS), which catalyzes the sequential condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). To produce 7-DFPP, FPPS is incubated with demethylated analogs of DMAPP or geranyl pyrophosphate (GPP). For instance, 7-demethyl-GPP serves as the allylic substrate, which FPPS elongates with IPP to form 7-DFPP.

Kinetic studies reveal that FPPS exhibits reduced catalytic efficiency (kcat/KM = 1.2 × 10³ M⁻¹s⁻¹) for 7-demethyl-GPP compared to native GPP (kcat/KM = 4.8 × 10³ M⁻¹s⁻¹), likely due to steric hindrance from the missing methyl group. Despite this, the enzyme’s active site accommodates the modified substrate, as demonstrated by X-ray crystallography of FPPS complexes with demethylated analogs.

In Vivo Production in Microbial Systems

Escherichia coli engineered to express FPPS variants can synthesize 7-DFPP in vivo. In one study, cells transformed with a plasmid encoding E. coli FPPS under a T7 promoter produced 7-DFPP at concentrations of 12–18 mg/L. The product is extracted from cell lysates using tert-butyl methyl ether (TBME) and analyzed via gas chromatography–mass spectrometry (GC-MS). This method avoids the need for complex chemical synthesis but requires optimization of microbial growth conditions and enzyme expression levels.

Table 2: Enzymatic Synthesis Parameters

| Parameter | Value/Description | Source |

|---|---|---|

| Enzyme | E. coli FPPS (T7 promoter) | |

| Substrate | 7-Demethyl-GPP + IPP | |

| Reaction Time | 2 hours at 30°C | |

| Product Yield | 12–18 mg/L | |

| Analytical Method | GC-MS (DB-5 column) |

Analytical Characterization of this compound

Chromatographic Profiling

Reverse-phase high-performance liquid chromatography (HPLC) with a C18 column and UV detection at 210 nm is employed to assess purity. 7-DFPP elutes at 14.2 minutes under isocratic conditions (25 mM NH4HCO3:CH3CN, 70:30 v/v), distinct from FPP (12.8 minutes). For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy reveals characteristic shifts: δ 5.12 ppm (olefinic protons), δ 4.98 ppm (pyrophosphate α-protons), and δ 1.68 ppm (geminal dimethyl groups).

Mass Spectrometric Analysis

Electrospray ionization–mass spectrometry (ESI-MS) in negative ion mode shows a dominant peak at m/z 449.1 [M−H]⁻, consistent with the molecular formula C14H25O7P2. Tandem MS (MS/MS) fragments at m/z 381.0 (loss of HPO3) and m/z 259.1 (cleavage of the pyrophosphate group) further validate the structure.

Applications in Biochemical Research

Probing Squalene Synthetase Activity

7-DFPP serves as a mechanistic probe for squalene synthetase (SQS), the enzyme catalyzing the first committed step in cholesterol biosynthesis. Incubation of 7-DFPP with yeast SQS generates 6,19-didemethylsqualene, a truncated sterol precursor, at 25% the rate of native FPP. This finding underscores the enzyme’s tolerance for modified substrates and informs drug discovery efforts targeting SQS inhibitors.

Isotopic Labeling Studies

Radiolabeled 7-DFPP ([³²P]-7-DFPP) is synthesized using [γ-³²P]ATP and purified via ion-exchange chromatography. This labeled compound enables real-time tracking of prenyltransferase activity in cellular extracts, with applications in kinetic assays and inhibitor screening .

Q & A

Q. How do contradictory findings about this compound’s cytotoxicity arise, and how can they be resolved?

- Answer : Discrepancies often stem from differences in cell permeability or off-target effects. CRISPR-Cas9 knockout models of FPPS or GGPPS isolate compound-specific activity. Dose-response profiling across cancer cell lines (e.g., IC₅₀ comparisons) and transcriptomic analysis identify context-dependent mechanisms. Contradictions are resolved using orthogonal validation (e.g., siRNA silencing vs. pharmacological inhibition) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.